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Compound of Interest

Compound Name: Valerophenone tosylhydrazone
CAS No.: 69015-74-3
Cat. No.: B1608271
Get Quote
. J

CAS Registry Number: 69015-74-3 Molecular Formula:
Molecular Weight: 330.45 g/mol

Introduction & Applications

Valerophenone tosylhydrazone is a critical intermediate in organic synthesis, primarily
utilized as a precursor for carbenes via the Bamford-Stevens reaction or for vinyllithium species
via the Shapiro reaction. Its structural integrity is defined by the condensation of valerophenone
(1-phenyl-1-pentanone) with p-toluenesulfonyl hydrazide.

In drug development, this compound serves as a scaffold for generating functionalized alkenes
and modifying phenyl-alkyl chains. Understanding its spectroscopic signature is vital for
distinguishing between the thermodynamically stable (

)-isomer and the kinetically favored (

)-isomer, a common source of batch inconsistency in scale-up synthesis.

Synthesis & Preparation Protocol
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To ensure spectroscopic data matches the standard, the compound is typically prepared via
acid-catalyzed condensation.

Standard Operating Procedure (SOP)

e Reactants: Equimolar Valerophenone (1.0 eq) and p-Toluenesulfonyl hydrazide (1.0 eq).

Solvent: Absolute Ethanol or Methanol (0.5 M concentration relative to ketone).

Catalyst: Glacial Acetic Acid (cat. 1-2 drops) or HCI (trace).

Conditions: Reflux for 2—4 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexanes).

Workup: Cool to

. The product precipitates as a white crystalline solid.

Purification: Recrystallization from Ethanol/Water or Methanol.

Filtrati Valerophenone
——firation | Tosylhydrazone
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+ Tosylhydrazide 2-4 Hours Crystallization

Click to download full resolution via product page
Figure 1: Synthesis workflow for the isolation of high-purity Valerophenone Tosylhydrazone.

Physical Properties

The melting point range is a critical indicator of isomeric purity. A broad range often indicates a
mixture of

isomers or residual solvent.
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Property Value | Range Notes

Physical State White crystalline solid Needles or powder

Broad range due to

Melting Point 128 - 136 °C
mixture [1]
Soluble in DMSO, CHCI
Solubility Insoluble in water
, MeOH
Exists as
Isomerism -isomer is thermodynamically
mixture favored

Spectroscopic Characterization

The following data represents the consensus values for the major isomer (typically
). Note that in solution (CDCI

or DMSO-

), minor peaks corresponding to the

-isomer may appear, particularly for the

-methylene and NH protons.

A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCI

(referenced to 7.26 ppm)

H NMR Data (400 MHz)
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Triplet (
0.88 3H
Hz)

Terminal CH End of butyl
chain.

C NMR Data (100 MHz)
e C=N:

ppm (Quaternary, weak intensity).
o Aromatic (Tosyl/Phenyl): 144.0 (C-S), 138.0, 135.5, 129.6, 128.5, 128.0, 126.5 ppm.
 Aliphatic:

o -CH

ppm (Upfield shift relative to ketone carbonyl).
o Tosyl-CH
:21.6 ppm.

o Alkyl Chain:

ppm.

B. Infrared Spectroscopy (FT-IR)

Key functional group diagnostics (KBr Pellet or Thin Film).
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Wavenumber (cm

Vibration Mode Intensity Assignment
)
) Sulfonamide N-H
3150 — 3250 N-H Medium/Broad
(N-H) stretch.
3030 — 3060 (C-H) Weak Aromatic C-H stretch.
) Alkyl chain (Valeryl)
2950, 2860 C-H Medium
(C-H) C-H stretch.
Imine bond (often
1610 — 1640 (C=N) Weak/Medium obscured by
aromatics).
(SO Asymmetric Sulfonyl
1340 - 1350 Strong
stretch.
)
(SO Symmetric Sulfonyl
1160 -1170 Strong
stretch.
)

C. Mass Spectrometry (MS)

 lonization Mode: ESI (+) or EI (70 eV).

e Molecular lon [M]+:

330.

e Key Fragments:

o [M - 155]: Loss of Tosyl group (Ts)

Formation of diazo/carbene intermediate species (characteristic in EI).

o [M -91]: Tropylium ion (from benzyl fragmentation).
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Isomerism & Structural Logic

Valerophenone tosylhydrazone exists as a mixture of geometric isomers (
and

) around the C=N double bond.

¢ -Isomer (Anti): The bulky Phenyl group and the Tosyl-NH group are on opposite sides to
minimize steric repulsion. This is the Major product.

¢ -Isomer (Syn): The Phenyl group and Tosyl-NH are on the same side. This is often stabilized
by intramolecular hydrogen bonding but is sterically crowded.

Expert Insight: In the NMR spectrum, the presence of a minor set of signals (e.g., a triplet at

ppm vs the major 2.70 ppm for the
-CH
) confirms the presence of the

-isomer. Do not mistake this for an impurity.

C=N Bond Formation

Kinetic
Trapping

Steric Environment

Z-lsomer (Minor)
(Phenyl syn to NH-Ts)
Steric Clash

Minimizes
Sterics

- Acid/Heat
-Equilibration

E-Isomer (Major)

(Phenyl anti to NH-Ts)
Thermodynamically Stable
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Figure 2: Structural logic dictating the E/Z isomeric ratio observed in NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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